5,3'-Dimethyl hesperidin
Description
5,3'-Dimethyl hesperidin (CAS No.: N/A), a methylated derivative of hesperidin, is a flavonoid glycoside derived from citrus fruits. Hesperidin (C₂₈H₃₄O₁₅) consists of the aglycone hesperetin linked to a rutinose disaccharide. This modification is achieved through chemical synthesis or plant extraction, with dimethyl carbonate being a promising synthetic route . Applications span medicine (e.g., anti-inflammatory, anticancer) and food science, where its enhanced solubility and stability are advantageous .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-12-23(32)25(34)27(36)29(42-12)41-11-21-24(33)26(35)28(37)30(45-21)43-14-8-19(40-4)22-15(31)10-17(44-20(22)9-14)13-5-6-16(38-2)18(7-13)39-3/h5-9,12,17,21,23-30,32-37H,10-11H2,1-4H3/t12-,17-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGSTGMDVMUMT-IPVBXYCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28719-21-3 | |
| Record name | 5,3'-Dimethyl hesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028719213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3'-DIMETHYL HESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IGQ7BT3EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,3’-Dimethyl hesperidin typically involves the methylation of hesperidin. This can be achieved through the reaction of hesperidin with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 5,3’-Dimethyl hesperidin involves the extraction of hesperidin from citrus peels followed by its chemical modification. The extraction process can be optimized using methods such as Soxhlet extraction with methanol. The extracted hesperidin is then subjected to methylation under controlled conditions to yield 5,3’-Dimethyl hesperidin.
Types of Reactions:
Oxidation: 5,3’-Dimethyl hesperidin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding aglycone, 5,3’-Dimethyl hesperetin.
Substitution: It can participate in substitution reactions where the glycosidic moiety is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: 5,3’-Dimethyl hesperetin, which retains some of the biological properties of the parent compound.
Scientific Research Applications
Antioxidant Properties
5,3'-Dimethyl hesperidin demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to chronic diseases. The compound scavenges free radicals and reduces oxidative damage in cells, making it a candidate for therapeutic use in conditions characterized by oxidative stress.
Case Study:
- Study Focus: Evaluation of antioxidant effects in vitro.
- Findings: this compound reduced malondialdehyde levels and increased superoxide dismutase activity in cell cultures exposed to oxidative agents.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. By inhibiting specific enzymes involved in inflammation, it may help manage conditions such as arthritis and other inflammatory diseases.
Case Study:
- Study Focus: Effects on inflammatory markers in animal models.
- Findings: Administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved histological parameters in treated rats.
Anticancer Potential
Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis. Its mechanisms include the modulation of signaling pathways associated with cancer progression.
Case Study:
- Study Focus: Inhibition of tumor growth in xenograft models.
- Findings: The compound significantly inhibited tumor growth and metastasis in mouse models of breast cancer by downregulating key growth factors.
Vascular Health
The compound has been studied for its effects on cardiovascular health, particularly its ability to enhance endothelial function and improve vascular reactivity.
Case Study:
- Study Focus: Effects on endothelial function.
- Findings: In vitro studies demonstrated that this compound improved nitric oxide production in endothelial cells, suggesting potential benefits for cardiovascular health.
Bioavailability Enhancement
Despite its promising biological activities, the bioavailability of this compound remains a challenge. Various delivery systems have been explored to enhance its solubility and absorption.
Table: Bioavailability Enhancement Techniques
| Technique | Description | Observations |
|---|---|---|
| Solid lipid nanoparticles | Encapsulation of the compound | Increased solubility by 20-fold; improved bioavailability by 4.5 times |
| Inclusion complexes with cyclodextrins | Formation of complexes to enhance solubility | Up to 95-fold increase in solubility |
| Nanocrystal formulation | Reduction of particle size for better absorption | Enhanced dissolution rate and higher apparent solubility |
Mechanism of Action
The biological effects of 5,3’-Dimethyl hesperidin are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Structural and Solubility Properties
Table 1: Key Properties of 5,3'-Dimethyl Hesperidin and Related Flavonoids
*Exact solubility data for this compound is lacking, but methylation generally improves lipid solubility .
- Hesperidin vs.
- Diosmin: Another methylated derivative (7-O-methylation) with similar solubility challenges but higher encapsulation efficiency (86.02%) compared to hesperidin .
Antioxidant and Anti-inflammatory Effects
- Hesperidin : Reduces oxidative stress markers (e.g., ROS) and inflammatory cytokines (TNF-α, IL-6) in diabetic and chemotherapy-induced cardiotoxicity models .
- This compound: Methylation may enhance bioavailability, amplifying antioxidant effects.
- Diosmin: Synergizes with hesperidin in reducing oral carcinogenesis (77% reduction in tongue cancer incidence) and vascular inflammation .
Anticancer Potential
- Hesperidin : Modulates apoptosis (Bcl-2, Bax) and cell cycle arrest (p21, cyclin D1) in breast and colorectal cancers .
- Naringenin : Low solubility limits efficacy unless complexed with cyclodextrins (>500 g/L solubility achieved) .
Synergistic Effects
Table 2: Synergistic Combinations and Outcomes
- This compound: No direct synergy data exists, but methylated flavonoids often enhance pharmacokinetic profiles when combined with other polyphenols .
Pharmacokinetics and Bioavailability
- Hesperidin : Low oral bioavailability (<25%) due to poor solubility and extensive metabolism .
- This compound : Methylation likely improves intestinal absorption and reduces first-pass metabolism, though clinical data is needed .
- Diosmin : Higher bioavailability than hesperidin due to methylation, with prolonged circulation in vascular tissues .
Biological Activity
5,3'-Dimethyl hesperidin is a flavonoid compound derived from hesperidin, which is predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Properties : It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidant defenses. Studies indicate that it can reduce oxidative stress markers and improve cellular integrity .
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits pathways involving NF-κB and iNOS, contributing to its therapeutic potential in inflammatory diseases .
- Anticancer Activity : Research demonstrates that this compound can induce apoptosis in cancer cells. It modulates key signaling pathways such as PI3K/Akt and mTOR, leading to cell cycle arrest and reduced tumor proliferation in various cancer models .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing neuroinflammation and oxidative damage in neuronal cells. This suggests potential applications in neurodegenerative diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes and reduces oxidative stress markers. This is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Pathways : By inhibiting the activation of NF-κB and reducing the expression of inflammatory mediators, it effectively mitigates inflammation in various tissues.
- Apoptotic Induction : The compound promotes apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, which are essential for programmed cell death in cancer therapy .
- Hormonal Modulation : Hesperidin influences hormonal balance by affecting estrogenic activity, which can have implications for reproductive health .
Table 1: Summary of Key Studies on this compound
Detailed Findings from Selected Studies
- Antioxidant Study : In a rat model, administration of this compound significantly reduced markers of oxidative stress while enhancing superoxide dismutase (SOD) activity. This indicates its potential for protecting against oxidative damage in various conditions .
- Cancer Research : In vitro studies demonstrated that this compound effectively induced apoptosis in K562 chronic myeloid leukemia cells through the JAK/STAT signaling pathway. The combination with other flavonoids showed enhanced effects on tumor suppression .
- Inflammation Model : A study involving Wistar rats showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines and improved tissue integrity following induced inflammation .
Q & A
Q. What methodologies are recommended for the identification and quantification of 5,3'-Dimethyl hesperidin in plant-derived matrices?
To isolate and quantify this compound, high-performance liquid chromatography (HPLC) with UV detection (283 nm) is widely used. A validated protocol involves:
- Mobile phase optimization : Gradient elution with 0.1% formic acid in water (Solution A) and acetonitrile (Solution B) to resolve structurally similar flavonoids .
- Standardization : Co-injection with reference compounds (e.g., hesperidin, nobiletin) to confirm retention times and spectral matches.
- Validation parameters : Linearity (R² > 0.99), limit of detection (LOD < 0.5 µg/mL), and recovery rates (95–105%) .
Q. How can this compound be isolated from citrus byproducts, and what challenges arise in purification?
Optimal extraction uses sequential solvent extraction:
- Solvent selection : 90% methanol at 55°C for 20 min achieves higher yields (24.77 mg/g dry weight) than ethanol due to enhanced solubility of methylated derivatives .
- Challenges : Co-extraction of polysaccharides and pectin may interfere with crystallization. Silica gel chromatography with ethyl acetate:methanol (9:1) improves purity but requires multiple passes .
Q. What preliminary assays validate the bioactivity of this compound in vitro?
Initial cytotoxicity and antioxidant screening should include:
- MTT assay : NIH/3T3 fibroblasts treated with 10–100 µM this compound to assess cell viability and IC₅₀ values .
- ROS induction : DCFH-DA fluorescence to measure reactive oxygen species (ROS) reduction in H₂O₂-stressed cells .
- Enzyme inhibition : Phospholipase A2 and cyclooxygenase-2 (COX-2) assays to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data on this compound’s molecular interactions?
Discrepancies in binding affinity (e.g., SARS-CoV-2 protease inhibition) require:
- Molecular docking : AutoDock Vina to simulate ligand-receptor interactions, using the 6LU7 crystal structure for COVID-19 targets .
- Molecular dynamics (MD) simulations : 100-ns trajectories to assess stability of hydrogen bonds and hydrophobic contacts under physiological conditions .
- Free energy calculations : MM-PBSA to validate docking scores and prioritize in vitro testing .
Q. What experimental designs address conflicting cytotoxicity results of this compound in cancer vs. normal cells?
- Dose-response stratification : Test concentrations from 1 nM to 1 mM to identify biphasic effects (e.g., hormesis at low doses).
- Co-treatment models : Combine with chemotherapeutic agents (e.g., trifluoperazine) to assess synergistic or antagonistic effects using Chou-Talalay analysis .
- ROS modulation : Pre-treat cells with N-acetylcysteine (NAC) to determine if cytotoxicity is ROS-dependent .
Q. How can researchers optimize the stability of this compound in biological matrices for pharmacokinetic studies?
- Solubility enhancement : Use DMSO (≤5%) and Tween 80 (0.25%) to prevent aggregation in saline .
- Degradation profiling : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring of degradation products .
- Stabilizers : Add ascorbic acid (1 mM) to plasma samples to inhibit oxidation during storage at −80°C .
Q. What statistical models are suitable for optimizing this compound extraction parameters?
- Response surface methodology (RSM) : Central composite design to evaluate solvent concentration (70–100%), temperature (40–70°C), and time (10–30 min) .
- Principal component analysis (PCA) : Reduce variables (e.g., yield, cost, solvent toxicity) into principal components for multi-objective optimization .
Q. How do methylation patterns influence the pharmacokinetic profile of this compound compared to hesperidin?
Q. Methodological Notes
- Data validation : Cross-reference HPLC results with NMR (¹H, ¹³C) for structural confirmation .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
- Open data practices : Deposit raw datasets in FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
